molecular formula C8H14O3 B043783 HEXANE-2,5-DIONE MONOETHYLENEKETAL CAS No. 33528-35-7

HEXANE-2,5-DIONE MONOETHYLENEKETAL

Cat. No.: B043783
CAS No.: 33528-35-7
M. Wt: 158.19 g/mol
InChI Key: IJDSLTPBRBKENK-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone typically involves the acetalization of a ketone with ethylene glycol. One common method is the reaction of 2-butanone with ethylene

Properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDSLTPBRBKENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337076
Record name 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33528-35-7
Record name 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A commercially available hexan-2,5-dion (137 g) was dissolved in benzene (300 ml). Thereafter, ethylene glycol (100 ml) and p-toluenesulfonic acid (11.4 g) were added to the solution, and the mixture was then dehydrated by heating to reflux for 5 hours. The reaction product was diluted with ethyl acetate, and then washed with an aqueous saturated sodium bicarbonate solution and a saturated saline solution. The organic layer was then dried over anhydrous sodium sulfate. The solvent was-distilled off under a reduced pressure, and the residue was subjected to vacuum distillation (80° C. to 82° C./3 mmHg) to obtain 4-(2-methyl[1,3]dioxolan-2-yl)butan-2-one (56.83 g).
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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